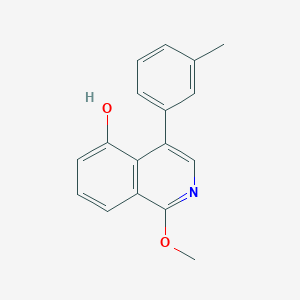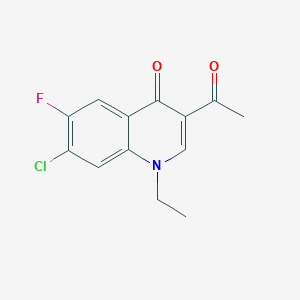
3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 3-Acetyl-7-Chlor-1-Ethyl-6-Fluor-chinolin-4(1H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Route könnte Folgendes umfassen:
Ausgangsmaterial: Ein geeignetes Chinolin-Derivat.
Chlorierung: Einführung des Chloratoms in der 7. Position unter Verwendung von Reagenzien wie Thionylchlorid.
Fluorierung: Einführung des Fluoratoms in der 6. Position unter Verwendung von Reagenzien wie Diethylaminoschwefeltrifluorid (DAST).
Acetylierung: Einführung der Acetylgruppe in der 3. Position unter Verwendung von Acetylchlorid oder Essigsäureanhydrid.
Ethylierung: Einführung der Ethylgruppe in der 1. Position unter Verwendung von Ethyliodid und einer geeigneten Base.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung der oben genannten Syntheseroute beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, wobei möglicherweise Chinolon-N-Oxide gebildet werden.
Reduktion: Reduktionsreaktionen könnten auf die Carbonylgruppe abzielen und diese in einen Alkohol umwandeln.
Substitution: Die Chlor- und Fluoratome können an nucleophilen Substitutionsreaktionen beteiligt sein.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).
Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte
Oxidation: Chinolon-N-Oxide.
Reduktion: Alkohole.
Substitution: Amino- oder Thio-substituierte Chinolone.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-7-Chlor-1-Ethyl-6-Fluor-chinolin-4(1H)-on kann in verschiedenen Bereichen Anwendung finden:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer Moleküle.
Biologie: Potenzieller Einsatz als Sonde in biologischen Assays.
Medizin: Mögliche antibakterielle oder antivirale Eigenschaften.
Industrie: Einsatz bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
5. Wirkmechanismus
Der Wirkmechanismus hängt von seiner spezifischen biologischen Aktivität ab. Wenn es beispielsweise antibakterielle Eigenschaften zeigt, könnte es die bakterielle DNA-Gyrase oder Topoisomerase IV hemmen, Enzyme, die für die DNA-Replikation entscheidend sind.
Wirkmechanismus
The mechanism of action would depend on its specific biological activity. For example, if it exhibits antibacterial properties, it might inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ciprofloxacin: Ein bekanntes Fluorchinolon-Antibiotikum.
Levofloxacin: Ein weiteres Fluorchinolon mit einem breiten Wirkungsspektrum.
Norfloxacin: Wird zur Behandlung von Harnwegsinfektionen eingesetzt.
Einzigartigkeit
Die einzigartigen Substituenten von 3-Acetyl-7-Chlor-1-Ethyl-6-Fluor-chinolin-4(1H)-on können im Vergleich zu anderen Chinolonen eine besondere chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
CAS-Nummer |
105892-51-1 |
|---|---|
Molekularformel |
C13H11ClFNO2 |
Molekulargewicht |
267.68 g/mol |
IUPAC-Name |
3-acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4-one |
InChI |
InChI=1S/C13H11ClFNO2/c1-3-16-6-9(7(2)17)13(18)8-4-11(15)10(14)5-12(8)16/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
ZZMGORRWKOKNOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


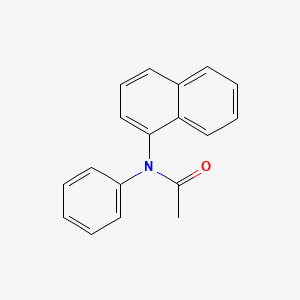
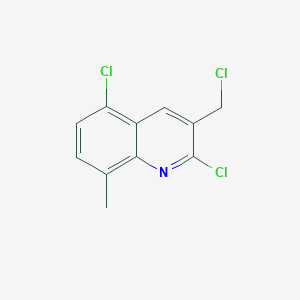
![Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-](/img/structure/B11853141.png)


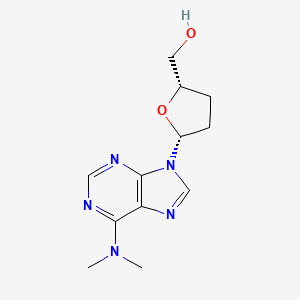
![2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)


